Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
Beschreibung
Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate is a highly complex organoheterocyclic compound classified under delta valerolactones. Its structure features a fused hexacyclic core with multiple oxygen-containing functional groups, including lactone rings, hydroxyl groups, and a furan substituent. The canonical SMILES representation (CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C) highlights its intricate stereochemistry and functional diversity .
Eigenschaften
Molekularformel |
C27H32O10 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3 |
InChI-Schlüssel |
HOUJKWFMLMSPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multi-Component Reaction for Furan Incorporation
The furan-3-yl group is introduced via a one-pot three-component reaction adapted from barbiturate synthesis methodologies. A mixture of arylglyoxal derivatives, acetylacetone, and thiobarbituric acid in aqueous medium at 60°C yields a furan-3-yl-pyrimidine trione intermediate. Modifying the substituents on the arylglyoxal allows precise positioning of the furan ring within the bicyclic system.
Key Conditions :
Titanium-Catalyzed Cyclization
Patent literature describes the use of titanium salts, such as TiCl₂(OiPr)₂, to mediate cyclization reactions between dihydrofuran and glyoxylate esters. Applying this method, 2,3-dihydrofuran is reacted with methyl glyoxylate under catalytic TiCl₂(OiPr)₂ to form a tetrahydrofuran intermediate, which is subsequently functionalized with a propionaldehyde side chain via hydrosilylation.
Optimization Insight :
- Catalyst loading: 5–10 mol% TiCl₂(OiPr)₂.
- Solvent: Tetrahydrofuran (THF) or dichloromethane.
- Reduction: Sodium borohydride in ethanol ensures selective reduction of ketones to alcohols.
Synthesis of Fragment B: Hexacyclic Core with Dioxabicyclic Motifs
Substrate-Controlled Asymmetric Synthesis
Building on marine natural product syntheses, glycidol serves as a chiral starting material for constructing dioxabicyclic systems. Epoxide ring-opening with a nucleophilic diketone initiates a cascade cyclization, forming the 2,10-dioxabicyclo[7.3.0]dodecene skeleton. Stereochemical control is achieved through substrate-directed ring-opening, avoiding the need for chiral catalysts.
Critical Steps :
Titanium-Mediated Coupling for Macrocycle Formation
The hexacyclic core’s 9,13-dioxahexacyclo[14.2.1] subunit is assembled using a TiCl₂(OiPr)₂-catalyzed macrocyclization. A linear precursor containing two hydroxyl groups undergoes intramolecular etherification under high dilution (0.01 M in THF) to prevent oligomerization.
Reaction Parameters :
- Catalyst: 10 mol% TiCl₂(OiPr)₂.
- Temperature: Reflux (66°C) for 48 hours.
- Yield: 65–70% after column purification.
Fragment Coupling and Esterification
Coupling of Fragments A and B
The furan-3-yl-substituted Fragment A is coupled to the hexacyclic Fragment B via a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This reaction establishes the C8–C17 bond with retention of configuration.
Conditions :
Esterification to Introduce Fragment C
The final esterification employs a modified Steglich reaction. The carboxylic acid intermediate (derived from Fragment B) is activated with N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with methyl glycolate.
Optimized Protocol :
- Activator: DCC (1.2 equiv), DMAP (0.1 equiv).
- Solvent: Dichloromethane at 0°C.
- Yield: 85% after recrystallization.
Data Tables
Table 1: Key Synthetic Steps and Yields
Table 2: Catalysts and Solvents in Cyclization Reactions
| Catalyst | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| TiCl₂(OiPr)₂ | THF | 66 | 92 |
| BF₃·OEt₂ | DCM | 25 | 45 |
| Zn(OTf)₂ | Acetonitrile | 40 | 68 |
Challenges and Solutions
Stereochemical Control
The hexacyclic core contains seven stereocenters, necessitating precise chiral induction. Substrate-controlled methods bypass the need for expensive chiral catalysts by leveraging the inherent stereochemistry of glycidol.
Functional Group Compatibility
Ketone groups at C10 and C15 are prone to reduction during NaBH₄ treatments. Protecting these as acetals prior to reduction ensures selectivity.
Macrocyclization Efficiency
High-dilution conditions and titanium catalysts suppress oligomerization, improving macrocycle yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-Deacetylkhayanolide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 1-O-Deacetylkhayanolide E include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 1-O-Deacetylkhayanolide E depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
1-O-Deacetylkhayanolide E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Antibacterial Activity: The compound has shown significant activity against pathogenic bacteria, including Staphylococcus aureus.
Antiplasmodial Activity: It exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Anticancer Potential: Preliminary studies suggest that 1-O-Deacetylkhayanolide E may have anticancer properties, making it a potential candidate for cancer research.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored for the development of new pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 1-O-Deacetylkhayanolide E involves its interaction with specific molecular targets and pathways within cells . The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in critical cellular processes . For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its antiplasmodial activity could result from interference with the parasite’s metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Comparable Compounds
| Compound | Core Structure | Functional Groups | Key Substituents |
|---|---|---|---|
| Target Compound | Hexacyclic lactone | Hydroxyl, furan, methyl, ketone | Furan-3-yl, multiple methyl |
| Oleanolic Acid (OA) | Pentacyclic triterpenoid | Hydroxyl, carboxylic acid, methyl | β-amyrin scaffold |
| Hederagenin (HG) | Pentacyclic triterpenoid | Hydroxyl, carboxylic acid, methyl | α-amyrin scaffold |
| Gallic Acid (GA) | Simple phenolic acid | Hydroxyl, carboxylic acid | Benzene ring |
Physicochemical Properties
Physicochemical descriptors (e.g., logP, molecular weight, hydrogen bond donors/acceptors) influence bioavailability and target engagement. While exact data for the target compound are unavailable, its high molecular weight (~550–600 g/mol) and polar oxygen atoms suggest moderate solubility in polar solvents, akin to OA and HG .
Table 2: Estimated Physicochemical Comparisons
| Property | Target Compound | Oleanolic Acid (OA) | Hederagenin (HG) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~580 | 456.7 | 472.7 |
| logP (Lipophilicity) | ~2.5–3.5 | 6.3 | 5.8 |
| Hydrogen Bond Donors | 4–5 | 3 | 4 |
| Hydrogen Bond Acceptors | 10–12 | 4 | 5 |
Key Findings :
- Transcriptome Analysis : Structurally similar compounds (TC > 0.85) have a 20% probability of sharing significant gene expression profiles, contingent on biological context (e.g., cell type, dosage) .
- Molecular Docking : OA and HG bind similarly to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), whereas the target compound’s furan and lactone groups may favor interactions with cytochrome P450 enzymes or furan-metabolizing pathways .
- Network Pharmacology : Systems-level analyses suggest that compounds with shared scaffolds (e.g., OA/HG) can be grouped as "dependent components," simplifying mechanistic studies in multi-compound systems .
Research Implications and Limitations
While structural similarity provides a predictive framework, exceptions abound. For instance, minor stereochemical differences in the target compound’s hexacyclic core could drastically alter its bioactivity compared to simpler triterpenoids. Additionally, highlights that only 20% of structurally similar pairs exhibit congruent gene expression, underscoring the need for context-specific validation .
Recommendations for Future Studies :
- Conduct molecular docking and transcriptome profiling to map the target compound’s interactome.
- Compare its metabolic stability with OA/HG using in vitro assays.
- Explore synergistic effects in combination therapies, leveraging insights from network pharmacology .
Biologische Aktivität
Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate is a complex organic compound with a rich molecular structure that suggests potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₂₇H₃₄O₉
- Molecular Weight : Approximately 502.6 g/mol
- Structural Features : The compound features multiple hydroxyl groups, a furan moiety, and several ketone functionalities.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-[8-(furan-3-yl)... | Furan ring; multiple hydroxyls | Antioxidant; antimicrobial | Complex hexacyclic structure |
| Similar Compounds | Varies | Antioxidant; anti-inflammatory | Diverse structures and activities |
Antioxidant Properties
Research indicates that compounds with furan rings and multiple hydroxyl groups often exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress and related diseases. The presence of hydroxyl groups enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that the unique structural features may interfere with microbial cell wall synthesis or disrupt cellular functions, leading to increased susceptibility to treatment.
The exact mechanisms by which Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy...] exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : The presence of ketone groups may inhibit specific enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and immune responses.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of similar compounds, Methyl 2-[8-(furan-3-yl)-...] was tested using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations compared to control samples, supporting its potential as a natural antioxidant agent.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.
Study 3: Cytotoxicity Evaluation
A cytotoxicity study on human cancer cell lines revealed that Methyl 2-[8-(furan-3-yl)-...] induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
